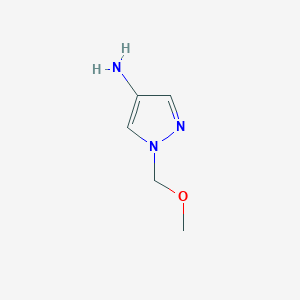

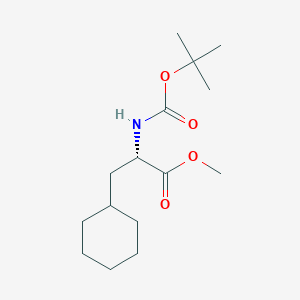

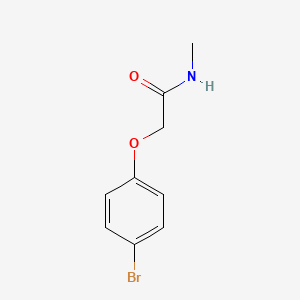

![molecular formula C12H10OS B1277843 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one CAS No. 35294-37-2](/img/structure/B1277843.png)

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one

Overview

Description

The compound 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one is a chemical entity that appears to be related to various research studies involving the synthesis and characterization of organic compounds with thiophene units. Thiophene derivatives are known for their electroactive properties and are often used in the development of polymers with potential applications in electronics and materials science.

Synthesis Analysis

The synthesis of thiophene-containing compounds can involve various strategies, including the reaction of diketones with aminophenols or the use of Friedel-Crafts acylation reactions. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) was achieved by reacting 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol, which could be related to the synthesis pathway of the compound . Another relevant synthesis method includes the preparation of 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, which involved etherification, esterification, and Friedel-Crafts acylation reactions .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as FT-IR, UV–vis, and NMR spectroscopy. These methods provide information about the functional groups present and the overall molecular conformation. For example, the structure of the synthesized 4-DTPP was confirmed using FT-IR, UV–vis, and 1H-NMR techniques . Similarly, the optimized molecular structure and vibrational frequencies of a related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated both experimentally and theoretically, which could provide insights into the structural analysis of this compound .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including oxidative polymerization, cycloaddition, and conjugate addition reactions. The polymer of 4-DTPP was synthesized by oxidative polycondensation in an aqueous alkaline medium . Additionally, 4-phenylbut-3-yne-2-one, a compound with a similar phenyl ethanone structure, was shown to react with diamines and aminoethanethiol through condensation or conjugate addition, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, thermal stability, and electrical conductivity, are crucial for their potential applications. The synthesized monomer and polymer of 4-DTPP were characterized by TG–DTA, DSC, GPC, and solubility tests. Their electrical conductivities were measured, indicating their potential use in electronic applications . The first hyperpolarizability of the fluorophenyl derivative was calculated to assess its role in nonlinear optics, which might also be relevant for the analysis of this compound .

Scientific Research Applications

Antimicrobial Activities

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one and its derivatives have been studied for their antimicrobial properties. Süleymanoğlu et al. (2020) synthesized new Schiff base derivatives with thiophene, which showed significant antibacterial activities against several bacteria, including Enterococcus faecalis and Streptococcus agalactiae (Süleymanoğlu et al., 2020).

Synthesis of Pyrroles

Kumar et al. (2017) developed an efficient and metal-free method for synthesizing polysubstituted pyrrole derivatives. This method involved the intermolecular cycloaddition of substituted 1-phenyl-2-(phenylamino)-ethan-1-ones, including derivatives with a thiophen-2-yl group (Kumar, Rāmānand, & Tadigoppula, 2017).

Crystallographic Analysis

Quoc et al. (2019) conducted a study on thio-phene-3-carbaldehyde derivatives, focusing on their synthesis, spectroscopic data, and crystal and molecular structures. These studies contribute to the understanding of molecular configuration and interactions (Quoc et al., 2019).

Conducting Polymers

Pandule et al. (2014) synthesized a series of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole. These polymers showed good electrical conductivity and thermal stability, making them potentially useful in electronic applications (Pandule et al., 2014).

Ferroelectric Properties

Chen et al. (2010) discovered that a homochiral quinoxaline derivative, which included 1,2-di(thiophen-2-yl)ethane-1,2-dione, exhibited ferroelectric behavior. This property was identified through crystallographic analysis and could be relevant in the development of ferroelectric materials (Chen, Han, Ye, & Xiong, 2010).

Organic Field Effect Transistor (OFET) Applications

Huang et al. (2016) synthesized copolymers based on 1,2-bis(4-(tert-butyl)phenyl)ethane, which included thiophene moieties. These copolymers were used in the fabrication of flexible OFET devices, demonstrating the potential for application in semiconductor technologies (Huang et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-(4-thiophen-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCHCIWHJLPPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398792 | |

| Record name | 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35294-37-2 | |

| Record name | 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

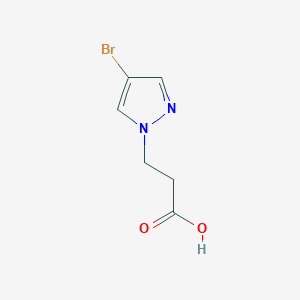

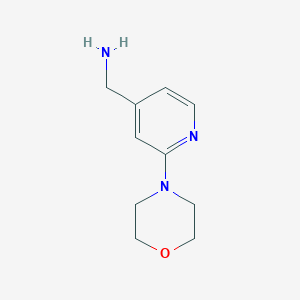

![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)

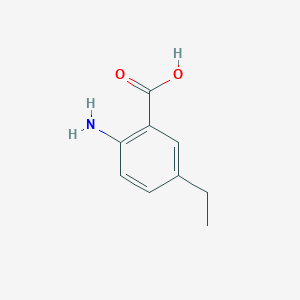

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)